
cyclohexylmethyl N-hydroxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylmethyl N-hydroxycarbamate is a chemical compound with the molecular formula C8H15NO3 It is known for its unique structure, which includes a cyclohexylmethyl group attached to an N-hydroxycarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexylmethyl N-hydroxycarbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanemethanol with 1,1’-carbonyldiimidazole in the presence of acetonitrile. The reaction is typically carried out under nitrogen atmosphere and cooled with an ice bath to maintain the reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylmethyl N-hydroxycarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamates.
Aplicaciones Científicas De Investigación
Cyclohexylmethyl N-hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of cyclohexylmethyl N-hydroxycarbamate involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethyl N-hydroxycarbamate can be compared with other N-hydroxycarbamates and related compounds. Some similar compounds include:
- tert-Butyl N-hydroxycarbamate
- N-methylhydroxylamine derivatives
- N-phenylhydroxylamine derivatives
Uniqueness
What sets this compound apart is its unique cyclohexylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
cyclohexylmethyl N-hydroxycarbamate |
InChI |
InChI=1S/C8H15NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h7,11H,1-6H2,(H,9,10) |
Clave InChI |
LUGCQOZLLGJAFC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


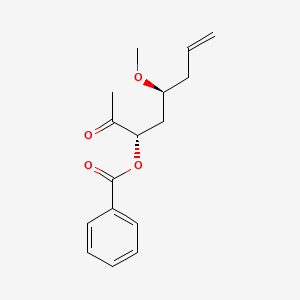
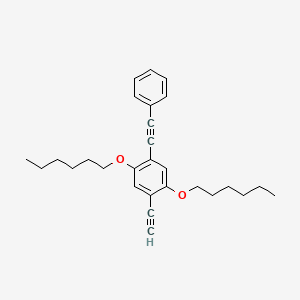
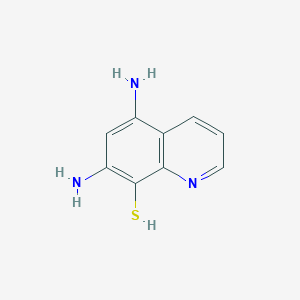

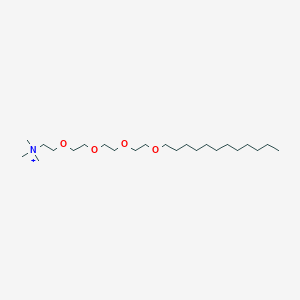
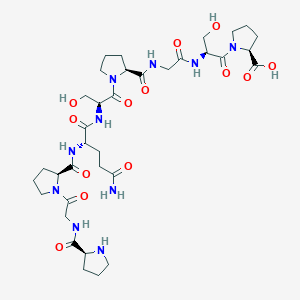
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
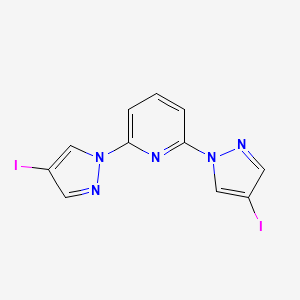
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)

![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)


![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
